molecular formula C19H24ClN3O5S B10997819 4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B10997819
M. Wt: 441.9 g/mol
InChI Key: JSXSASKAXGPAJV-UHFFFAOYSA-N
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Description

4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated hydroxy chromenone core, a piperazine ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromenone core: This can be achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 8th position of the chromenone core using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Hydroxylation: Hydroxylation at the 7th position can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the piperazine ring: This involves nucleophilic substitution reactions where the piperazine ring is introduced to the chromenone core.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.

    Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating receptors: Interacting with cellular receptors to modulate their activity and influence cellular signaling.

    Altering gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Coumarins: Widely studied for their diverse biological properties.

    Chromenones: Similar core structure with various biological activities.

Uniqueness

4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide stands out due to its unique combination of a chlorinated hydroxy chromenone core, a piperazine ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24ClN3O5S

Molecular Weight

441.9 g/mol

IUPAC Name

4-[(8-chloro-7-hydroxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C19H24ClN3O5S/c1-21(2)29(26,27)23-8-6-22(7-9-23)11-15-17(24)16(20)10-14-12-4-3-5-13(12)19(25)28-18(14)15/h10,24H,3-9,11H2,1-2H3

InChI Key

JSXSASKAXGPAJV-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCC4)C(=O)O3

Origin of Product

United States

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